![molecular formula C12H13ClFNO3 B4974338 ethyl 4-[(3-chloro-4-fluorophenyl)amino]-4-oxobutanoate](/img/structure/B4974338.png)
ethyl 4-[(3-chloro-4-fluorophenyl)amino]-4-oxobutanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-[(3-chloro-4-fluorophenyl)amino]-4-oxobutanoate, also known as CP-690,550, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This molecule belongs to a class of compounds known as Janus kinase (JAK) inhibitors, which have been shown to have anti-inflammatory and immunosuppressive effects. In
作用機序
Ethyl 4-[(3-chloro-4-fluorophenyl)amino]-4-oxobutanoate works by inhibiting the activity of JAK enzymes, which play a critical role in the signaling pathways that regulate immune cell function. By blocking JAK activity, this compound can reduce the production of pro-inflammatory cytokines and prevent the activation of immune cells, leading to anti-inflammatory and immunosuppressive effects.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-inflammatory and immunosuppressive effects in preclinical and clinical studies. It has been demonstrated to reduce disease activity and improve clinical outcomes in patients with rheumatoid arthritis, psoriasis, and inflammatory bowel disease. However, this compound can also have adverse effects on the immune system, including an increased risk of infections and malignancies.
実験室実験の利点と制限
Ethyl 4-[(3-chloro-4-fluorophenyl)amino]-4-oxobutanoate has several advantages for use in lab experiments, including its potent and selective inhibition of JAK enzymes, its ability to modulate immune cell function, and its potential for use in the treatment of various inflammatory and autoimmune diseases. However, this compound can also have limitations in lab experiments, including its potential for off-target effects and its potential to interfere with other signaling pathways.
将来の方向性
There are several future directions for ethyl 4-[(3-chloro-4-fluorophenyl)amino]-4-oxobutanoate research, including the development of more selective JAK inhibitors with fewer adverse effects, the investigation of this compound in combination with other immunomodulatory agents, and the exploration of its potential use in other inflammatory and autoimmune diseases. Additionally, further research is needed to fully understand the mechanisms of action and potential adverse effects of this compound.
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential therapeutic applications in various inflammatory and autoimmune diseases. It works by inhibiting the activity of JAK enzymes, leading to anti-inflammatory and immunosuppressive effects. While this compound has several advantages for use in lab experiments, it can also have limitations and potential adverse effects. Further research is needed to fully understand the potential of this compound as a therapeutic agent.
合成法
Ethyl 4-[(3-chloro-4-fluorophenyl)amino]-4-oxobutanoate can be synthesized via a multistep process starting from 3-chloro-4-fluoroaniline. The first step involves the reaction of 3-chloro-4-fluoroaniline with ethyl acetoacetate to form ethyl 4-(3-chloro-4-fluorophenyl)amino-4-oxobutanoate. This intermediate is then subjected to a series of reactions involving reduction, cyclization, and further functionalization to yield this compound.
科学的研究の応用
Ethyl 4-[(3-chloro-4-fluorophenyl)amino]-4-oxobutanoate has been extensively studied for its potential therapeutic applications in various inflammatory and autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has also been investigated for its potential use in the treatment of transplant rejection and graft-versus-host disease.
特性
IUPAC Name |
ethyl 4-(3-chloro-4-fluoroanilino)-4-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClFNO3/c1-2-18-12(17)6-5-11(16)15-8-3-4-10(14)9(13)7-8/h3-4,7H,2,5-6H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYDXMUWBKMWOFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)NC1=CC(=C(C=C1)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(2-thienyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B4974263.png)
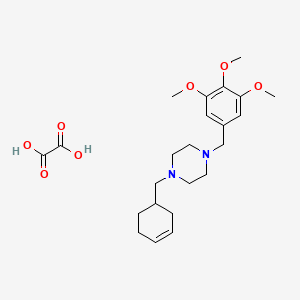
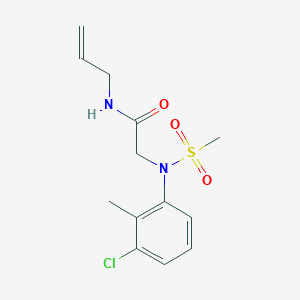
![N-[3-(1-azepanylcarbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]-4-methylbenzamide](/img/structure/B4974300.png)

![N-[4-(anilinosulfonyl)phenyl]cyclopentanecarboxamide](/img/structure/B4974313.png)
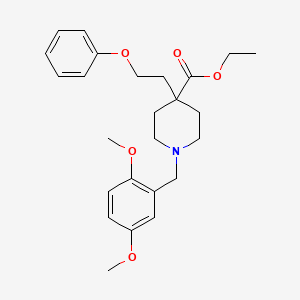

![3,3'-(1,4-piperazinediyl)bis[1-(2-phenylethyl)-2,5-pyrrolidinedione]](/img/structure/B4974345.png)
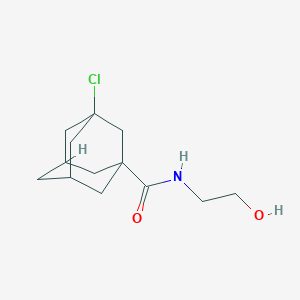
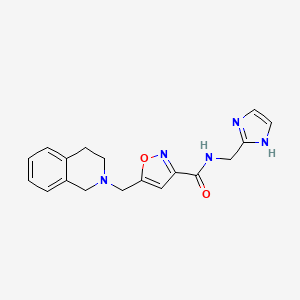
![4-[2-(2,6-dichlorophenoxy)ethyl]morpholine oxalate](/img/structure/B4974365.png)
![{4-[2-(3-ethoxyphenoxy)ethoxy]phenyl}(phenyl)methanone](/img/structure/B4974370.png)
![1-{[6-(isopropylthio)hexyl]oxy}-2,3,5-trimethylbenzene](/img/structure/B4974376.png)